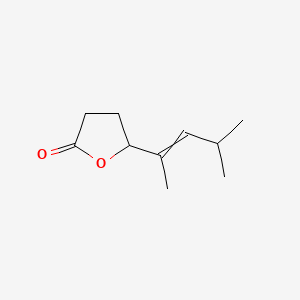
4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a piperazine ring substituted with a p-tolyl group, making it a unique derivative with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a suitable catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the piperazine ring or the quinazolinone core, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure but differ in their substituents, leading to variations in their biological activities.
Piperazine derivatives: Compounds with a piperazine ring and different substituents, which may exhibit similar pharmacological properties.
Uniqueness
4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride is unique due to its specific combination of the quinazolinone core and the p-tolyl-substituted piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
68638-29-9 |
|---|---|
分子式 |
C20H24Cl2N4O |
分子量 |
407.3 g/mol |
IUPAC名 |
3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C20H22N4O.2ClH/c1-16-6-8-17(9-7-16)23-12-10-22(11-13-23)15-24-14-21-19-5-3-2-4-18(19)20(24)25;;/h2-9,14H,10-13,15H2,1H3;2*1H |
InChIキー |
PLVUZRPLLCDZIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C=NC4=CC=CC=C4C3=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


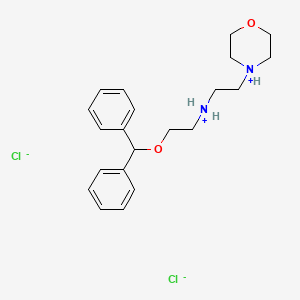

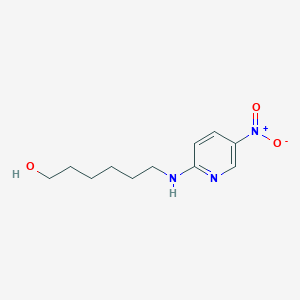

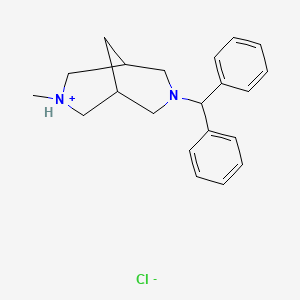
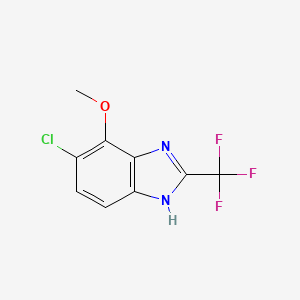
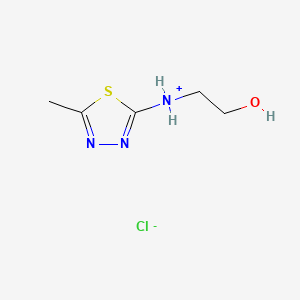
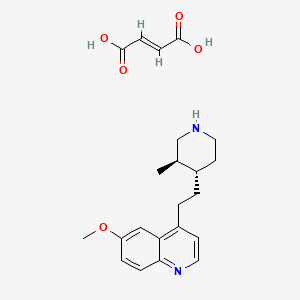
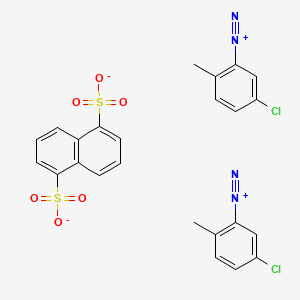

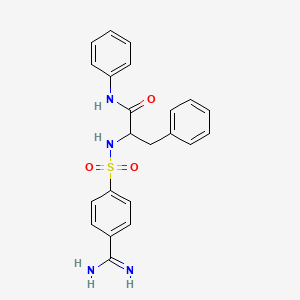
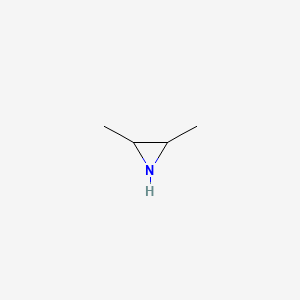
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
